Cycrimine

Catalog No.
S524761
CAS No.
77-39-4
M.F
C19H29NO
M. Wt
287.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycrimine

CAS Number

77-39-4

Product Name

Cycrimine

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

Cycrimine; Pagitane; Cicrimina; Cycriminum; (+-)-cycrimine

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Cycrimine is 287.22491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Dopamine Function

    Cycrimine acts as an anticholinergic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine in certain parts of the brain. In Parkinson's disease, there is a degeneration of dopamine-producing neurons. While cycrimine doesn't directly affect dopamine, its anticholinergic effects can help to indirectly improve the balance between dopamine and acetylcholine, leading to temporary symptomatic relief []. This mechanism of action has been used in research to better understand the complex interplay between these two neurotransmitters in the brain.

  • Reference for Newer Medications

    The development of newer anticholinergic medications for Parkinson's disease, such as trihexyphenidyl (Artane), drew upon the established efficacy of cycrimine. Researchers were able to develop these medications with a more targeted anticholinergic effect and a better side effect profile []. Studies comparing cycrimine to these newer drugs have helped to refine treatment strategies for Parkinson's disease.

  • Potential Use in Other Neurological Conditions

    Due to its anticholinergic properties, cycrimine has been explored as a potential treatment for other neurological conditions with symptoms that may be responsive to this mechanism of action. For example, some research has investigated its use in managing tremors associated with dystonia []. However, more research is needed to determine the efficacy and safety of cycrimine for these alternative applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.9

Exact Mass

287.22491

LogP

4
4

Appearance

Solid powder

Melting Point

112-113

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

For treatment and management of Parkinson's disease.

Pharmacology

Cycrimine is a central anticholenergic used in the treatment of the symptoms of Parkinson's disease. It is a drug used to reduce levels of acetylcholine. Acetylcholine is usually in balance with dopamine neurotransmitters, however lower levels of dopamine are present in the brain of patients suffering from Parkinson's disease. By lowering levels of acetylcholine, it is thought that this balance may be restored.

Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.

Other CAS

77-39-4

Wikipedia

Cycrimine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

In vitro anti-influenza activity of in silico repurposed candidate drug cycrimine

Stanislava Matejin, Natalya Bukreyeva, Draginja Radosevic, Milan Sencanski, Emily Mantlo, Veljko Veljkovic, Sanja Glisic, Slobodan Paessler
PMID: 32108589   DOI: 10.3851/IMP3348

Abstract

Due to the limitations of current antiviral therapies because of drug resistance and the emergence of new circulating viral strains, novel effective antivirals are urgently needed. Results of the previous drug repurposing by virtual screening of DrugBank revealed the anticholinergic drug cycrimine as a possible inhibitor of the influenza virus infection.
In this study we examined the potential antiviral activity of cycrimine in vitro.
The experimental results showed the anti-influenza activity of cycrimine against two different influenza A subtypes in cell culture.
The findings of this study suggest cycrimine as a potential therapeutic agent for influenza.


[Symptomatic therapeutic effect of cycrimine HCl in parkinsonian syndromes]

J SIGWALD, J PAYOT
PMID: 14371520   DOI:

Abstract




NEW AND nonofficial remedies: cycrimine hydrochloride


PMID: 13221464   DOI:

Abstract




Effectiveness of procyclidine hydrochloride (kemadrin) and cycrimine hydrochloride (pagitane) in the prevention of airsickness

A A RENZI, L J MILCH
PMID: 13575361   DOI:

Abstract




[Cycrimine, a new drug in the treatment of Parkinson's disease & Parkinsonism]

J P KAFER, G F POCH
PMID: 13477721   DOI:

Abstract




Cycrimine on rat diaphragm

J R Vedasiromoni, D K Ganguly
PMID: 1267542   DOI:

Abstract

Cycrimine hydrochloride, an anti-Parkinson drug having central cholinolytic properties, was found to cause neuromuscular blockade in the isolated rat diaphragm preparation. The neuromuscular blockade by cycrimine remained unaffected in presence of neostigmine and tetraethylammonium. Lower concentrations of cycrimine potentiated the paralytic effect of d-tubocurarine. A similar paralytic effect of cycrimine was observed in the pharmacologically denervated rat diaphragm. Responses to acetylcholine administered by retrograde i.v. injection were found to be inhibited in presence of cycrimine. These results suggest that the neuromuscular blockade by cycrimine is produced by a postsynaptic direct effect on the muscle.


Capillary gas chromatography of trihexyphenidyl, procyclidine and cycrimine in biological fluids

J A Owen, M Sribney, J S Lawson, N Delva, F J Letemendia
PMID: 2573609   DOI: 10.1016/s0378-4347(00)82663-8

Abstract

A sensitive (50-100 pg/ml) method is described for the analysis of the anticholinergic drugs cycrimine, procyclidine and trihexyphenidyl by capillary gas chromatography with flame thermionic detection. Since these anticholinergic drugs are frequently administered in combination with antipsychotic medication for the treatment of mental illness, the potential interference by antipsychotic drugs in this assay was examined. No interference was observed from a series of antipsychotic drugs in the quantitation of cycrimine, procyclidine or trihexyphenidyl. The use of this technique to study trihexyphenidyl pharmacokinetics in man is described.


Explore Compound Types